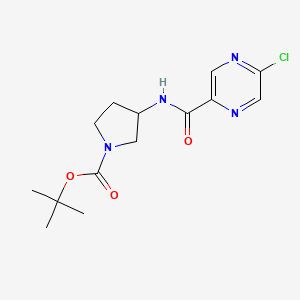
Tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H19ClN4O3 and a molecular weight of 326.78 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with 5-chloropyrazine-2-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 3-(5-chloropyrazine-2-amido)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 3-(N-methyl-2-chloropyrimidine-5-amido)pyrrolidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 3-Amino-5-tert-butylpyrazole
These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.
Properties
Molecular Formula |
C14H19ClN4O3 |
|---|---|
Molecular Weight |
326.78 g/mol |
IUPAC Name |
tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-5-4-9(8-19)18-12(20)10-6-17-11(15)7-16-10/h6-7,9H,4-5,8H2,1-3H3,(H,18,20) |
InChI Key |
YSRBAGDMGIFJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















